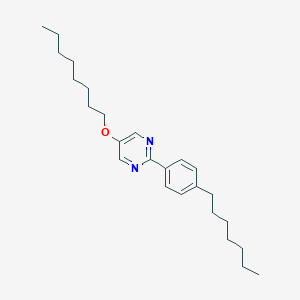

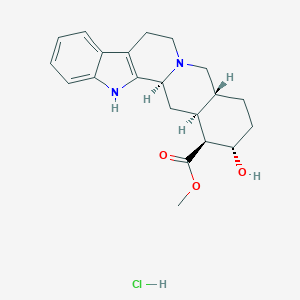

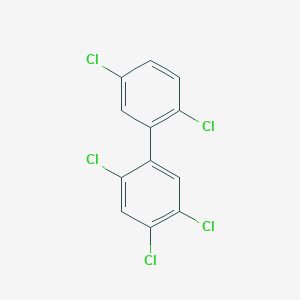

![molecular formula C22H31ClN10 B050447 (1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine CAS No. 152504-12-6](/img/structure/B50447.png)

(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Guanidine derivatives and pyrimidine compounds are crucial in the development of pharmaceuticals and materials due to their wide range of biological activities and chemical properties. The structure of the specified compound suggests it is a complex guanidine derivative with potential for significant biological activity.

Synthesis Analysis

The synthesis of guanidine derivatives often involves condensation reactions with ketones, esters, and halides. For example, novel pyrimidine derivatives have been synthesized from α,β-unsaturated ketones of quinolinones by reaction with guanidine hydrochloride, demonstrating a method that could be analogous to the synthesis of the specified compound (Toan et al., 2020).

Wissenschaftliche Forschungsanwendungen

Guanidine Derivatives in Medicinal Chemistry

Guanidine derivatives, due to their chemical properties, are significant in medicinal chemistry. They constitute an essential class of therapeutic agents for treating a wide spectrum of diseases. These compounds, including various cyclic analogues and peptides incorporating arginine, exhibit diverse biological activities. Their applications span from central nervous system agents, anti-inflammatory drugs, to inhibitors of enzymes like NO synthase, showcasing their versatility in drug development (Sączewski & Balewski, 2009).

Analytical Applications of the Ninhydrin Reaction

The ninhydrin reaction, a method for detecting primary amines, amino acids, peptides, and proteins, demonstrates the utility of complex guanidine compounds in analytical chemistry. This reaction is applied across various scientific fields, including agricultural, food, forensic, and protein sciences. Its ability to generate a unique chromophore for primary amines highlights the relevance of guanidine structures in analytical methodologies, providing a scientific basis for further improvements in analytical techniques (Friedman, 2004).

Wirkmechanismus

Target of Action

Similar compounds have been found to target enzymes like carbonic anhydrase 13 .

Mode of Action

This could potentially alter cellular processes, leading to the observed effects .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties would impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

Based on its potential targets and mode of action, it’s likely that the compound could have a range of effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

(1E)-2-[6-[[amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31ClN10/c23-16-10-12-18(13-11-16)31-22(27)33-20(25)29-15-7-2-1-6-14-28-19(24)32-21(26)30-17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-15H2,(H5,24,26,28,30,32)(H5,25,27,29,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBNEJKNEKJXJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=N/C(=NCCCCCCN=C(N)/N=C(\N)/NC2=CC=C(C=C2)Cl)N)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |

CAS RN |

152504-12-6 |

Source

|

| Record name | N1-(6-((N-(N-(4-CHLOROPHENYL)CARBAMIMIDOYL)CARBAMIMIDOYL)AMINO)HEXYL)-N3-PHENYLIMIDODICARBONIMIDIC DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAL2WG8Z42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

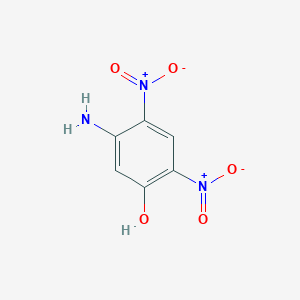

![Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate](/img/structure/B50390.png)

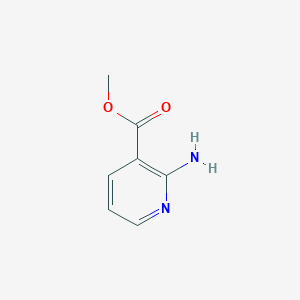

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

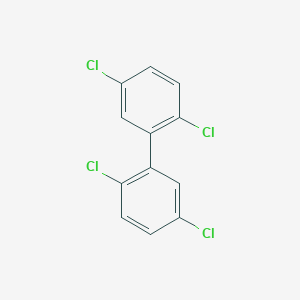

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)

![Thieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B50402.png)